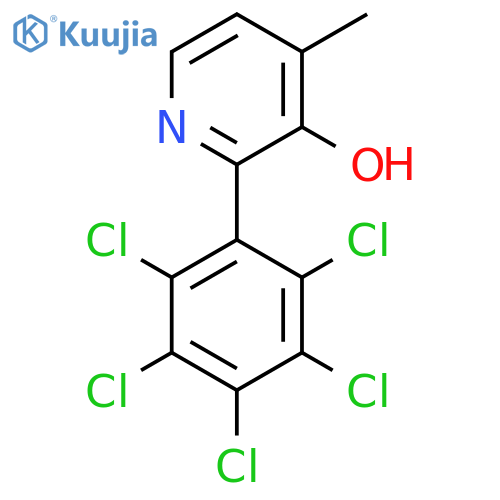Cas no 1361589-68-5 (3-Hydroxy-4-methyl-2-(perchlorophenyl)pyridine)

1361589-68-5 structure
商品名:3-Hydroxy-4-methyl-2-(perchlorophenyl)pyridine
CAS番号:1361589-68-5
MF:C12H6Cl5NO
メガワット:357.447138309479
CID:4800177
3-Hydroxy-4-methyl-2-(perchlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-4-methyl-2-(perchlorophenyl)pyridine
-
- インチ: 1S/C12H6Cl5NO/c1-4-2-3-18-11(12(4)19)5-6(13)8(15)10(17)9(16)7(5)14/h2-3,19H,1H3
- InChIKey: VUXSZMCTISKRHX-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(=C(C=1C1C(=C(C)C=CN=1)O)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 305
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 5.7
3-Hydroxy-4-methyl-2-(perchlorophenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024001902-500mg |
3-Hydroxy-4-methyl-2-(perchlorophenyl)pyridine |
1361589-68-5 | 97% | 500mg |
$1,068.20 | 2022-04-03 | |
| Alichem | A024001902-250mg |
3-Hydroxy-4-methyl-2-(perchlorophenyl)pyridine |
1361589-68-5 | 97% | 250mg |
$720.80 | 2022-04-03 | |
| Alichem | A024001902-1g |
3-Hydroxy-4-methyl-2-(perchlorophenyl)pyridine |
1361589-68-5 | 97% | 1g |
$1,680.00 | 2022-04-03 |
3-Hydroxy-4-methyl-2-(perchlorophenyl)pyridine 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
1361589-68-5 (3-Hydroxy-4-methyl-2-(perchlorophenyl)pyridine) 関連製品
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 506-17-2(cis-Vaccenic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
